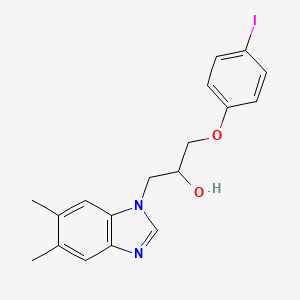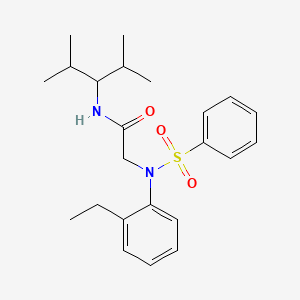
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: Methylation of the benzimidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction using 4-iodophenol and an appropriate leaving group on the benzimidazole derivative.
Formation of Propanol Linker: The final step involves the formation of the propanol linker through a reaction with an epoxide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-CHLOROPHENOXY)-2-PROPANOL: Similar structure with a chlorine atom instead of iodine.
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-BROMOPHENOXY)-2-PROPANOL: Similar structure with a bromine atom instead of iodine.
Uniqueness
1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(4-IODOPHENOXY)-2-PROPANOL is unique due to the presence of the iodophenoxy group, which may impart distinct chemical and biological properties compared to its chloro and bromo analogs.
Properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-12-7-17-18(8-13(12)2)21(11-20-17)9-15(22)10-23-16-5-3-14(19)4-6-16/h3-8,11,15,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTFBEOXIAOMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyethyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5045212.png)

![N-(4-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B5045216.png)
![N-(4-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5045232.png)
![(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5045237.png)


![1-[4-(2-iodophenoxy)butyl]-4-methylpiperidine](/img/structure/B5045256.png)
![N-methyl-N-[3-(4-morpholinyl)propyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5045262.png)
![N-(2-methoxyethyl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5045268.png)
![1-(3-Chlorophenyl)-3-[2-(cyclohexylsulfanyl)ethyl]urea](/img/structure/B5045275.png)
![N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5045282.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5045287.png)
